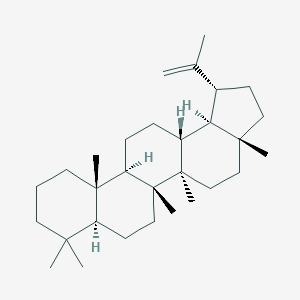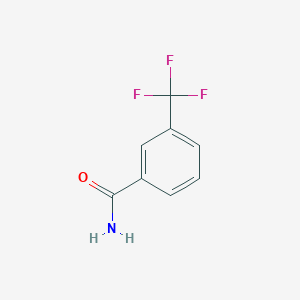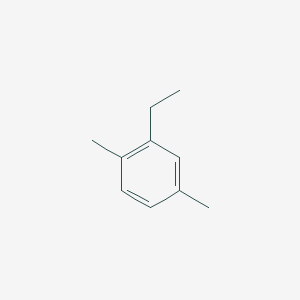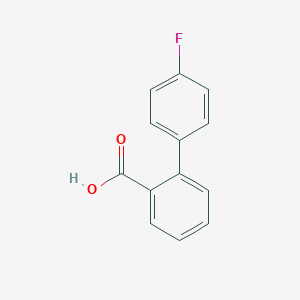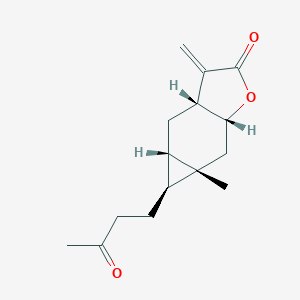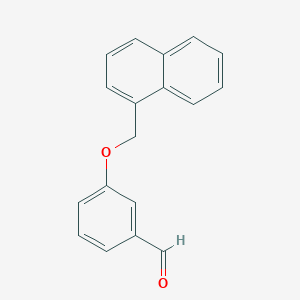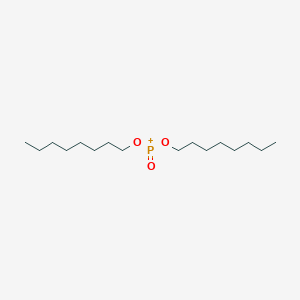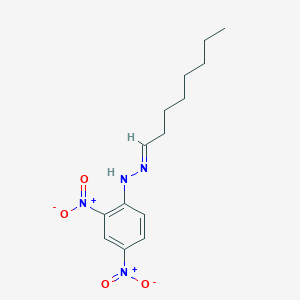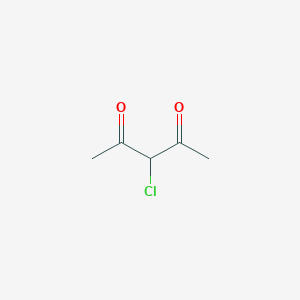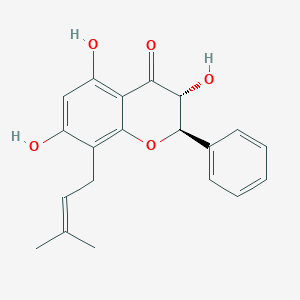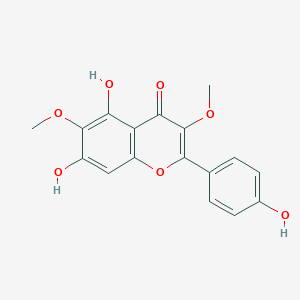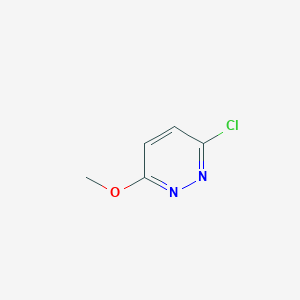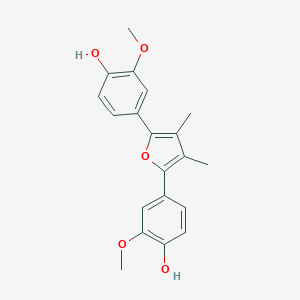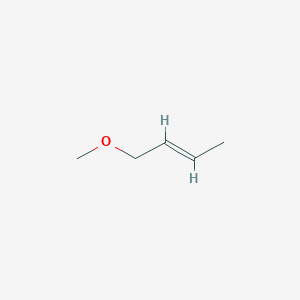
2-Butene, 1-methoxy-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .
準備方法
Synthetic Routes and Reaction Conditions
2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-Butene, 1-methoxy-, (2E)- undergoes various chemical reactions, including:
Addition Reactions: It can participate in electrophilic addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed
Halogenation: Vicinal dihalides.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
2-Butene, 1-methoxy-, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .
類似化合物との比較
Similar Compounds
(Z)-2-Butene, 1-methoxy-: The (Z)-isomer has the higher priority groups on the same side of the double bond.
2-Butene, 2-methoxy-: This compound has the methoxy group attached to the second carbon but differs in the position of the double bond.
Uniqueness
2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .
特性
CAS番号 |
10034-14-7 |
|---|---|
分子式 |
C5H10O |
分子量 |
86.13 g/mol |
IUPAC名 |
1-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |
InChIキー |
LQBZMLRJLRSDNW-UHFFFAOYSA-N |
SMILES |
CC=CCOC |
異性体SMILES |
C/C=C/COC |
正規SMILES |
CC=CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


